methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H15BrN2O3S and its molecular weight is 431.3. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Synthesis
- Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate and related compounds exhibit a range of biological activities. Compounds with similar structures have shown potent immunosuppressive effects against macrophages and T-lymphocytes, as well as strong cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis and Chemical Reactions
- The compound's synthesis involves various chemical reactions, leading to the formation of different derivatives. For example, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, a related compound, is synthesized using benzothiazole and ethyl bromocyanoacetate, indicating a method for creating similar thiazole derivatives (Nassiri & Milani, 2020).
Antinociceptive and Anti-inflammatory Properties
- Thiazolopyrimidine derivatives, which are chemically related, have been evaluated for their antinociceptive and anti-inflammatory properties. These compounds have shown significant activity in preclinical models, suggesting potential therapeutic applications in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Mechanism of Action
Target of Action
Similar compounds, such as quinoline–benzothiazole-based chemosensors, have been used for the detection of in3+ ions .
Mode of Action
It can be inferred from related compounds that it may involve ligand-to-ligand charge transfer (llct) and ligand-to-metal charge transfer (lmct) mechanisms .
Biochemical Pathways
Similar compounds have been involved in the detection of metal ions, suggesting a potential role in metal ion homeostasis .
Result of Action
Related compounds have been used as chemosensors, indicating a potential role in signal transduction .
Action Environment
The action environment of this compound is likely to be influenced by various factors such as pH, temperature, and the presence of other ions. For instance, a related compound has been shown to work in a pH range of 4–8 without interference from other competing ions .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b10-7+,21-19? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNENZSJLUAAS-PIQKCNJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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